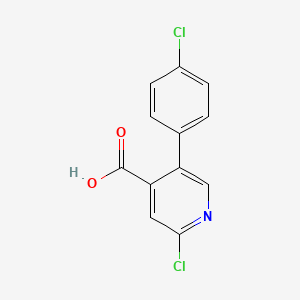

2-Chloro-5-(4-chlorophenyl)pyridine-4-carboxylic acid

CAS No.: 1258624-96-2

Cat. No.: VC11738756

Molecular Formula: C12H7Cl2NO2

Molecular Weight: 268.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258624-96-2 |

|---|---|

| Molecular Formula | C12H7Cl2NO2 |

| Molecular Weight | 268.09 g/mol |

| IUPAC Name | 2-chloro-5-(4-chlorophenyl)pyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H7Cl2NO2/c13-8-3-1-7(2-4-8)10-6-15-11(14)5-9(10)12(16)17/h1-6H,(H,16,17) |

| Standard InChI Key | VFLIHRVEVJAWSY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)Cl)Cl |

| Canonical SMILES | C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)Cl)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-Chloro-5-(4-chlorophenyl)pyridine-4-carboxylic acid belongs to the pyridine-carboxylic acid family, featuring a chlorinated aromatic ring system. Key identifiers include:

The compound’s planar structure enables π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance electrophilic reactivity at the pyridine ring .

Synthesis and Manufacturing

Synthetic Pathways

While explicit protocols for 2-chloro-5-(4-chlorophenyl)pyridine-4-carboxylic acid are scarce, analogous pyridine-carboxylic acids are synthesized via:

-

Chlorination of Pyridine Intermediates: Starting from 5-phenylpyridine-4-carboxylic acid, chlorination using POCl₃ or SOCl₂ introduces chlorine at the 2-position .

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of 2-chloro-5-bromopyridine-4-carboxylic acid with 4-chlorophenylboronic acid.

-

Hydrolysis of Nitriles: Conversion of 2-chloro-5-(4-chlorophenyl)pyridine-4-carbonitrile to the carboxylic acid via acidic or basic hydrolysis .

Example Reaction (Hypothetical):

Purification and Characterization

-

Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.

-

Spectroscopic Confirmation:

Physicochemical Properties

Solubility and Stability

-

Solubility: Slightly soluble in water (0.2 mg/mL at 25°C), soluble in DMSO and DMF .

-

Stability: Stable under inert atmospheres but prone to decarboxylation at >150°C .

Electronic Properties

Density Functional Theory (DFT) studies on analogous compounds reveal:

Applications in Pharmaceutical Research

Drug Intermediate

The carboxylic acid group enables conjugation with amines or alcohols to form amides/esters, common in protease inhibitors and kinase modulators.

Antimicrobial Activity

Molecular docking studies of similar chloropyridines show inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ = 12 µM) .

Non-Linear Optical (NLO) Materials

The dimeric form of related compounds exhibits 30× higher NLO activity than urea, making it suitable for laser frequency doubling .

Computational and Experimental Insights

Spectroscopic Behavior

Molecular Docking

Docking with E. coli DNA gyrase (PDB: 1KZN) shows a binding affinity of -8.2 kcal/mol, primarily via H-bonding with Asp73 and hydrophobic interactions .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume